molecular formula C15H11N3O4S2 B3011640 (E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 476319-99-0

(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B3011640
CAS No.: 476319-99-0
M. Wt: 361.39
InChI Key: BQDSOMHQCJDLJC-FNORWQNLSA-N
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Description

(E)-N-(4-Methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a benzothiazole-based acrylamide derivative characterized by a 4-methoxy-substituted benzothiazole core and a 5-nitrothiophen-2-yl acrylamide side chain. The 5-nitrothiophene moiety introduces strong electron-withdrawing effects, which may influence reactivity, photostability, and biological activity .

Properties

IUPAC Name

(E)-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S2/c1-22-10-3-2-4-11-14(10)17-15(24-11)16-12(19)7-5-9-6-8-13(23-9)18(20)21/h2-8H,1H3,(H,16,17,19)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDSOMHQCJDLJC-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features two significant moieties: a benzo[d]thiazole ring and a nitrothiophene group. The structural formula can be represented as follows:

C15H12N4O3S\text{C}_{15}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit glycogen synthase kinase 3β (GSK-3β), which is involved in numerous cellular processes including metabolism, cell differentiation, and apoptosis .
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases .
  • Antimicrobial Properties : The presence of the nitro group is often associated with increased antimicrobial activity, potentially making these compounds useful against various pathogens .

Biological Activity Data

A summary of the biological activities observed in studies involving this compound and related compounds is presented in the table below:

Activity TypeObservationsReference
GSK-3β InhibitionSignificant inhibition observed in vitro; IC50 values reported.
Antioxidant ActivityExhibited strong scavenging effects on free radicals.
Antimicrobial EffectsShowed efficacy against Gram-positive and Gram-negative bacteria.

Case Studies

  • Case Study on GSK-3β Inhibition :
    A study by Inestrosa et al. highlighted that derivatives of this compound effectively inhibited GSK-3β activity, leading to enhanced neuroprotective effects in models of Alzheimer's disease .
  • Antioxidant Potential :
    Research conducted by Wang et al. demonstrated that the compound exhibited significant antioxidant properties, reducing oxidative stress markers in cellular assays, suggesting its potential for therapeutic applications in oxidative stress-related conditions .
  • Antimicrobial Efficacy :
    A recent investigation into the antimicrobial properties revealed that the compound displayed notable activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves the condensation of 4-methoxybenzo[d]thiazole with 5-nitrothiophen-2-carboxylic acid derivatives. The reaction conditions often include the use of coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of benzothiazole and thiophene have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activities

CompoundCancer TypeMechanism of ActionReference
This compoundBreast CancerInduction of apoptosis
Benzothiazole DerivativeLung CancerInhibition of cell proliferation
Thiophene-based CompoundColon CancerCell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing nitro groups exhibit enhanced activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Table 2: Antimicrobial Activity Data

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus32 µg/mL
NitrobenzothiazoleEscherichia coli16 µg/mL
Thiophene DerivativePseudomonas aeruginosa64 µg/mL

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Resistance

In a clinical setting, a derivative of this compound was tested against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that it could effectively inhibit bacterial growth at low concentrations, suggesting its potential use in treating resistant infections.

Comparison with Similar Compounds

Benzothiazole Core Modifications

  • 4-Methoxy vs. Methoxy substitution also raises melting points (e.g., BZTcin3: 229–234°C vs. non-methoxy analogs with lower m.p.).

Acrylamide Side Chain Variations

  • Nitrothiophene vs. Nitrofuran/Nitrophenyl:
    • The 5-nitrothiophene group (target) may exhibit stronger electron-withdrawing effects than 5-nitro-2-furyl (compound 13 ) due to sulfur's polarizability, affecting charge distribution and reactivity.
    • Thiophene-based acrylamides generally show higher thermal stability than furan derivatives .

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